molecular formula C8H8BBrO4 B1284303 3-Bromo-5-formyl-2-methoxyphenylboronic acid CAS No. 1072951-80-4

3-Bromo-5-formyl-2-methoxyphenylboronic acid

Cat. No. B1284303
CAS RN: 1072951-80-4
M. Wt: 258.86 g/mol
InChI Key: UUPRSFVSYMWVRC-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-formyl-2-methoxyphenylboronic acid" is not directly studied in the provided papers. However, related compounds with similar structural motifs, such as 2-formylphenylboronic acids and brominated aromatic compounds, have been investigated for their synthesis, properties, and potential applications. These studies provide insights into the behavior of bromo- and formyl-substituted phenylboronic acids, which can be extrapolated to understand the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves regioselective halogenation and subsequent reactions with boronic acids or their derivatives. For instance, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid involves the introduction of an electron-withdrawing substituent, which increases the acidity compared to its analogs . Similarly, the synthesis of "3-Bromoacetyl-7-methoxycoumarin" demonstrates the use of bromo-functionalized reagents in the derivatization of carboxylic acids . These methods could potentially be adapted for the synthesis of "this compound" by considering the electronic effects of the substituents and the reactivity of the boronic acid moiety.

Molecular Structure Analysis

The molecular structure of bromo- and formyl-substituted phenylboronic acids is characterized by the presence of electron-withdrawing and electron-donating groups, which can influence the planarity and overall geometry of the molecule. For example, the methoxy group in "2-(3-Bromo-4-methoxyphenyl)acetic acid" is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . These structural features are crucial for understanding the reactivity and potential binding interactions of the compound.

Chemical Reactions Analysis

Bromo- and formyl-substituted phenylboronic acids participate in various chemical reactions, including isomerization and complexation with other molecules. The title compound from paper isomerizes to form a 3-hydroxybenzoxaborole, which has implications for its antimicrobial activity. Additionally, the ability of phenylboronic acids to form complexes with carbohydrates, as shown in paper , suggests that "this compound" may also engage in similar interactions due to the presence of the boronic acid moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and formyl-substituted phenylboronic acids are influenced by their substituents. The electron-withdrawing bromine atom increases acidity and affects the compound's solubility and stability . The presence of a formyl group can lead to tautomeric equilibria between open and cyclic forms of the molecule, as observed in paper . These properties are essential for the potential application of "this compound" in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-formyl-2-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. One of the primary interactions of this compound is with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. The boronic acid group in this compound forms a complex with palladium catalysts, enabling the transmetalation step crucial for the coupling reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation events that are critical for cell signaling . This inhibition can result in changes in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid group to active sites of enzymes and proteins, forming reversible covalent bonds. This binding can inhibit or activate the target enzymes, depending on the nature of the interaction . For example, in the case of enzyme inhibition, this compound can act as a competitive inhibitor, occupying the active site and preventing substrate binding.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of 200-211°C and storage temperature of 2-8°C . Over extended periods, this compound may undergo degradation, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The boronic acid group in the compound can form complexes with enzymes involved in metabolic reactions, influencing their activity and specificity . For example, this compound can interact with enzymes in the glycolytic pathway, altering the flux of metabolites and affecting energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, the boronic acid group in this compound can facilitate its localization to the nucleus, where it can interact with DNA and transcription factors.

properties

IUPAC Name

(3-bromo-5-formyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BBrO4/c1-14-8-6(9(12)13)2-5(4-11)3-7(8)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPRSFVSYMWVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584903
Record name (3-Bromo-5-formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072951-80-4
Record name B-(3-Bromo-5-formyl-2-methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-5-formyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-80-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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